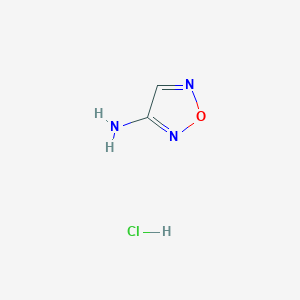
(5-Fluoro-3-nitropyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-3-nitropyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the fifth position, a nitro group at the third position, and a hydroxymethyl group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-3-nitropyridin-2-yl)methanol typically involves the nitration of 5-fluoro-2-hydroxypyridine followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: 5-Fluoro-2-hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Hydroxymethylation: The amino group is converted to a hydroxymethyl group through a series of reactions involving formaldehyde and hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or acyl chlorides to form esters.
Acylation: The hydroxyl group can undergo acylation reactions with acyl chlorides or acid anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Esterification: Carboxylic acids or acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Esterification: Ester derivatives.
科学的研究の応用
(5-Fluoro-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (5-Fluoro-3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The hydroxymethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
5-Fluoropyridin-2-amine: Similar in structure but with an amino group instead of a nitro group.
5-Fluoro-2-hydroxypyridine: Lacks the nitro group and hydroxymethyl group.
3-Nitropyridin-2-ol: Similar nitro and hydroxyl groups but lacks the fluorine atom.
Uniqueness: (5-Fluoro-3-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the nitro and hydroxymethyl groups provide versatile sites for chemical modifications.
特性
分子式 |
C6H5FN2O3 |
|---|---|
分子量 |
172.11 g/mol |
IUPAC名 |
(5-fluoro-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5FN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-2,10H,3H2 |
InChIキー |
IJSPIIDATUKHAQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
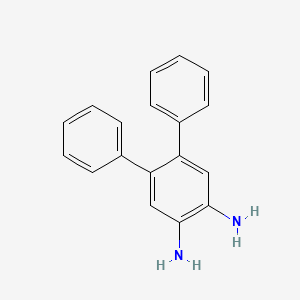


![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
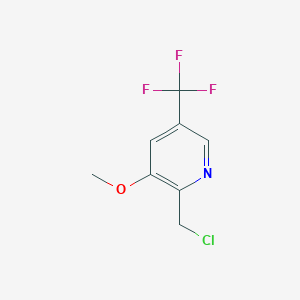

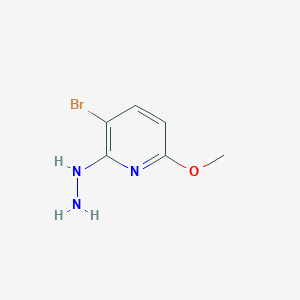
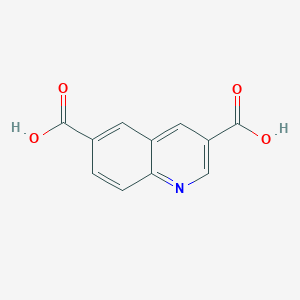
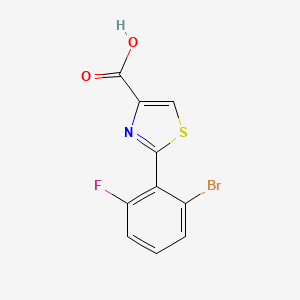
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

